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molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No. B2528574
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08591943B2

Procedure details

Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester (36.7 mmol, 12.6 g) was dissolved in 180 mL of 2:1 THF:H2O. To this solution was added 2N sodium hydroxide solution (52 mL) and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture is acidified to pH=3 with 1N HCl(aq) and extracted with dichloromethane (3×100 mL). The combined organics are then dried over Na2SO4 and the solvent removed in vacuo to yield the title compound (12.0 g, 100% yield).
Name
Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][N:9]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][CH2:6]1)=[O:4].O.[OH-].[Na+].Cl>C1COCC1>[C:14]([O:13][C:11]([N:9]1[CH:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:10]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:2.3|

Inputs

Step One
Name
Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester
Quantity
12.6 g
Type
reactant
Smiles
COC(=O)C1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
52 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1C(=O)OC(C)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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